![molecular formula C30H30FN3O6S B2831125 N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-47-1](/img/structure/B2831125.png)
N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C30H30FN3O6S and its molecular weight is 579.64. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Synthesis and Evaluation in Antitumor Activity : A study by El-Azab et al. (2017) on the synthesis of novel quinazolinone analogues revealed significant antitumor properties. These compounds demonstrated growth inhibitory concentrations comparable to standard antitumor drugs against various cancer cell lines, including lung, CNS, and breast cancer cells (El-Azab et al., 2017).
Antitumor Evaluation of Trimethoxyanilides : Mohamed et al. (2016) explored the antitumor efficiency of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds. They found extensive-spectrum antitumor efficiency against various tumor subpanels, including selective activity against renal and lung cancer cell lines (Mohamed et al., 2016).
Anticancer Activity of Quinazoline Derivatives : A study by Deep et al. (2013) on thiazolidin-4-ones clubbed with quinazolinone showed that these compounds exhibited significant in vitro antimicrobial and anticancer potentials. One of the compounds was more potent than the standard drug 5-fluorouracil against human colon cancer cell lines (Deep et al., 2013).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Shah et al. (2015) reported the synthesis of quinazoline-based thiourea/thiazolidinone/chalcone hybrids and evaluated their antimicrobial efficacy. They found that one of the analogues was highly effective in inhibiting bacterial growth (Shah et al., 2015).
Evaluation of Antimicrobial Activity of Quinoline Derivatives : The study by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus showed that some of the synthesized compounds had good to moderate activity against various microorganisms (Özyanik et al., 2012).
Other Applications
Synthesis and Pharmacokinetic Study : Chang et al. (2016) developed an HPLC method to determine a novel anti-hypertension agent related to quinazolin-4(3H)-one in rat plasma and applied it in a pharmacokinetic study (Chang et al., 2016).
Antioxidant Activity : Pele et al. (2022) synthesized polyphenolic derivatives of quinazolin-4(3H)-one and evaluated their antioxidant and cytotoxic activities. They found that the derivatives showed high antioxidant activity and cytotoxicity against cancerous cell types (Pele et al., 2022).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O6S/c1-37-24-9-8-19(14-25(24)38-2)10-11-32-28(35)7-4-12-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-3-6-21(31)13-20/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBOHXJUMBWMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.